molecular formula C19H20BrN3 B1282324 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile CAS No. 1395493-20-5

1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile

Cat. No.: B1282324
CAS No.: 1395493-20-5
M. Wt: 370.3 g/mol
InChI Key: MGCGEPFSAYSXOO-UHFFFAOYSA-N
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Description

1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile is a piperidine derivative featuring a benzyl group at the 1-position, a 4-bromophenylamino substituent at the 4-position, and a nitrile group. Its structural uniqueness lies in the bromine atom, which confers distinct electronic and steric properties compared to other halogenated or substituted derivatives.

Properties

IUPAC Name

1-benzyl-4-(4-bromoanilino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3/c20-17-6-8-18(9-7-17)22-19(15-21)10-12-23(13-11-19)14-16-4-2-1-3-5-16/h1-9,22H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGEPFSAYSXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)NC2=CC=C(C=C2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538348
Record name 1-Benzyl-4-(4-bromoanilino)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-20-5
Record name 4-[(4-Bromophenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(4-bromoanilino)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through an amination reaction, where a bromophenylamine reacts with the piperidine ring.

    Addition of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic addition reaction, where a cyanide source reacts with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include benzyl halides, bromophenylamines, and cyanide sources.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile with its analogues:

Compound Name Substituent (X) Molecular Formula Molecular Weight LogP<sup>†</sup> Key Properties
This compound Br (para) C19H20BrN3 ~378.29 (calc.) ~3.9 (est.) High hydrophobicity; heavy atom effect in spectroscopy
1-Benzyl-4-((2-chlorophenyl)amino)piperidine-4-carbonitrile Cl (ortho) C19H20ClN3 325.84 3.74 Ortho-substitution increases steric hindrance; lower polarity
1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile Cl (meta) C19H20ClN3 325.84 ~3.7 (est.) Intermediate polarity; meta-substitution alters electronic distribution
1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile F (para) C19H20FN3 309.38 ~3.2 (est.) Higher electronegativity; reduced steric bulk
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile H (para) C19H21N3 291.39 ~2.8 (est.) Lower molecular weight; simpler electronic profile
1-Benzyl-4-((p-toluidino)piperidine-4-carbonitrile CH3 (para) C20H23N3 305.42 ~3.5 (est.) Electron-donating methyl group; increased lipophilicity

<sup>†</sup>LogP values estimated based on substituent contributions.

Analytical and Spectroscopic Comparisons

  • HPLC Analysis :
    • The 2-chloro and 3-chloro derivatives are separable using reverse-phase (RP) HPLC (Newcrom R1 column) with mobile phases containing acetonitrile/water/phosphoric acid . The bromo analogue would exhibit longer retention times due to increased hydrophobicity.
    • Fluorinated derivatives may require MS-compatible mobile phases (e.g., formic acid instead of phosphoric acid) .
  • Spectroscopy :
    • NMR : The bromine atom in the 4-bromo compound would cause significant deshielding in <sup>1</sup>H and <sup>13</sup>C NMR spectra compared to chloro or fluoro analogues .
    • FT-IR/Raman : The nitrile group (~2200 cm<sup>-1</sup>) remains consistent, but halogen-specific vibrations (e.g., C-Br at ~500-600 cm<sup>-1</sup>) differ .

Biological Activity

1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a 4-bromophenylamino group, along with a carbonitrile functional group. The molecular formula is C19H21BrN2C_{19}H_{21}BrN_2, and its structure can be represented as follows:

Structure C19H21BrN2\text{Structure }\text{C}_{19}\text{H}_{21}\text{Br}\text{N}_2

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. It has been studied for its potential as an antagonist or inhibitor in several pathways, particularly those involving neurotransmitter systems.

Interaction with Receptors

Research indicates that this compound may act on specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and receptor activation. For instance, it has shown promise in modulating dopamine and serotonin pathways, which are crucial for various neurological functions.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin levels in the brain.
  • Antinociceptive Properties : The compound has been evaluated for its pain-relieving effects. In rodent models, it demonstrated significant antinociceptive activity, suggesting potential applications in pain management.

Study 1: Antidepressant-Like Effects

In a study conducted using a forced swim test (FST) model, this compound was administered to rodents. Results indicated a reduction in immobility time compared to control groups, suggesting an antidepressant-like effect. The compound's efficacy was comparable to established antidepressants such as fluoxetine.

Study 2: Analgesic Activity

Another investigation assessed the analgesic properties of the compound through the hot plate test. Animals treated with varying doses showed a statistically significant increase in latency to respond to pain stimuli compared to untreated controls. This supports its potential use as an analgesic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityReference
1-Benzyl-4-(phenylamino)piperidineStructureAntidepressant
1-(4-Bromophenyl)-2-(piperidin-1-yl)ethanoneStructureAnalgesic
1-Benzylpiperidin-4-oneStructureCNS stimulant

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